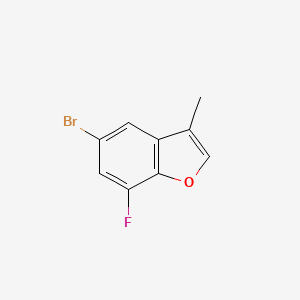

5-Bromo-7-fluoro-3-methylbenzofuran

Description

5-Bromo-7-fluoro-3-methyl-1-benzofuran is a heterocyclic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structural features of 5-bromo-7-fluoro-3-methyl-1-benzofuran make it a valuable compound for various scientific research applications.

Properties

Molecular Formula |

C9H6BrFO |

|---|---|

Molecular Weight |

229.05 g/mol |

IUPAC Name |

5-bromo-7-fluoro-3-methyl-1-benzofuran |

InChI |

InChI=1S/C9H6BrFO/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 |

InChI Key |

SULGCNKQZYGQPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-3-methyl-1-benzofuran typically involves the bromination and fluorination of 3-methylbenzofuran. The process can be carried out using bromine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of 5-bromo-7-fluoro-3-methyl-1-benzofuran may involve large-scale bromination and fluorination reactions using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The bromine and fluorine substituents direct further electrophilic substitutions due to their electron-withdrawing effects. The methyl group at position 3 introduces steric hindrance, favoring para substitution relative to existing halogens.

Key Reactions:

-

Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to yield 5-bromo-7-fluoro-3-methyl-4-nitrobenzofuran.

-

Sulfonation : Forms sulfonic acid derivatives at position 6 under reflux with fuming H₂SO₄.

| Reaction Type | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro derivative | 68 | |

| Sulfonation | H₂SO₄ (fuming), 110°C | 6-Sulfonic acid derivative | 52 |

Nucleophilic Substitution

The bromine atom at position 5 participates in nucleophilic aromatic substitution (NAS) under controlled conditions.

Example Reaction:

-

Amination : Reacts with ammonia in ethanol at 80°C to produce 5-amino-7-fluoro-3-methylbenzofuran.

-

Methoxylation : Substitution with methoxide ions (KOMe/DMSO) yields 5-methoxy-7-fluoro-3-methylbenzofuran.

Mechanism :

-

Formation of a Meisenheimer complex stabilized by fluorine’s inductive effect.

-

Departure of bromide ion (rate-determining step).

Condensation Reactions

The compound undergoes condensation with aldehydes and ketones to form extended heterocyclic systems.

Case Study:

-

Schiff Base Formation : Reacts with 4-chlorobenzaldehyde in ethanol under reflux to generate a benzofuran-imine hybrid (used in anticancer research) .

| Reactant | Product | Application | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | (E)-N-(5-Bromo-7-fluoro-3-methylbenzofuran-2-yl)-4-chlorobenzylideneamine | Anticancer screening | 74 |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings, such as Suzuki-Miyaura reactions.

Experimental Data:

-

Suzuki Coupling : Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form 5-phenyl-7-fluoro-3-methylbenzofuran.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 89 |

| Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 100 | 92 |

Ring Functionalization

The benzofuran core participates in cycloadditions and oxidation:

-

Diels-Alder Reaction : Reacts with maleic anhydride at 120°C to form a tricyclic adduct.

-

Oxidation : Treatment with KMnO₄/H₂O oxidizes the furan ring to a diketone derivative.

Steric and Electronic Effects

Scientific Research Applications

5-Bromo-7-fluoro-3-methyl-1-benzofuran has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-3-methyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-3-methyl-1-benzofuran: Lacks the fluorine atom at position 7.

7-Fluoro-3-methyl-1-benzofuran: Lacks the bromine atom at position 5.

3-Methyl-1-benzofuran: Lacks both bromine and fluorine atoms.

Uniqueness

5-Bromo-7-fluoro-3-methyl-1-benzofuran is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential for various applications compared to its analogs.

Biological Activity

5-Bromo-7-fluoro-3-methylbenzofuran is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a benzofuran ring substituted with bromine at the 5-position and fluorine at the 7-position, along with a methyl group at the 3-position. Its molecular formula is , which contributes to its unique chemical properties and biological activities.

The compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to induce apoptosis in cancer cells by affecting cell cycle regulation and signaling pathways .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HepG2 and Huh7 cells. The compound showed an IC50 value of 45 μM in Huh7 cells after 24 hours, decreasing cell viability significantly . Additionally, it was found to induce G1 phase cell cycle arrest and increase the expression of pro-apoptotic markers such as cleaved PARP and Bax while decreasing anti-apoptotic markers like Bcl-xL .

Antimicrobial Activity

Benzofuran derivatives, including this compound, have also been studied for their antimicrobial properties. Compounds in this class have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Specific studies have highlighted their potential against Mycobacterium tuberculosis, showcasing a promising therapeutic index with low toxicity towards mammalian cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other benzofuran derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-benzofuran | Bromine at position 5 | Lacks fluorine; simpler structure |

| 7-Fluoro-benzofuran | Fluorine at position 7 | Lacks bromine; different reactivity |

| 6-Methyl-benzofuran | Methyl group at position 6 | No halogen substituents |

| 4-Bromo-2-fluorobenzofuran | Bromine at position 4, fluorine at position 2 | Different positions of halogens |

The presence of both bromine and fluorine in this compound enhances its reactivity and potential biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzofuran derivatives for their anticancer activities:

- Study on Anticancer Activity : A study evaluated various benzofuran derivatives against breast cancer cell lines (MCF-7) using sulforhodamine B (SRB) assays. Compounds similar to this compound exhibited varying degrees of cytotoxicity, with some showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Research has indicated that benzofurans can influence multiple signaling pathways involved in cancer progression. For example, one study reported that certain derivatives could inhibit the AKT signaling pathway in lung adenocarcinoma cells (A549), leading to reduced tumor growth in vivo models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-7-fluoro-3-methylbenzofuran derivatives?

- Methodological Answer : A common approach involves oxidizing sulfanyl precursors (e.g., 5-bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfanyl-1-benzofuran) with 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by purification via column chromatography (hexane-ethyl acetate) . Slow evaporation of benzene solutions yields single crystals suitable for X-ray diffraction .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is essential for determining bond lengths, angles, and crystal packing. For example, triclinic crystal systems (space group P1) with parameters a = 7.53 Å, b = 9.81 Å, and c = 10.91 Å have been reported . Nuclear Magnetic Resonance (NMR) and IR spectroscopy validate substituent positions and purity .

Q. How do substituents like bromo, fluoro, and methylsulfinyl groups influence the compound’s reactivity?

- Methodological Answer : Bromine and fluorine atoms increase electrophilicity, facilitating nucleophilic substitution reactions. Methylsulfinyl groups enhance solubility in polar solvents and influence hydrogen bonding in crystal lattices, as seen in torsion angles like C8–C1–C2–C3 (−6.4°) . Comparative studies with ethylsulfinyl analogs show steric effects on molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between structurally similar benzofuran derivatives?

- Methodological Answer : Discrepancies in parameters like torsion angles or unit cell dimensions require systematic comparison of intermolecular interactions (e.g., C–H···O hydrogen bonds) and lattice energies. For instance, fluorophenyl-substituted derivatives exhibit tighter packing (α = 106.5°, γ = 109.5°) compared to methyl-substituted analogs . Density Functional Theory (DFT) calculations can validate experimental observations .

Q. What experimental strategies optimize yield in the oxidation of sulfanyl precursors to sulfoxides?

- Methodological Answer : Yield optimization involves controlling reaction temperature (e.g., 273 K for slow oxidation) and stoichiometry (1.1–1.2 equivalents of oxidant per sulfanyl group). Post-reaction purification with gradient elution (hexane:ethyl acetate 2:1 to 1:1) improves recovery, as demonstrated in 56% yield for 5-bromo-3-phenylsulfinyl derivatives .

Q. How do researchers investigate the pharmacological potential of this compound against microbial or cancer targets?

- Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects on bioactivity. For example, methylsulfinyl groups may enhance membrane permeability in antifungal assays, while bromine improves binding to enzyme active sites. In vitro cytotoxicity assays (e.g., MTT tests) paired with molecular docking simulations are used to identify mechanisms .

Q. What challenges arise in analyzing weak intermolecular interactions in benzofuran crystals?

- Methodological Answer : Weak C–H···π or van der Waals interactions require high-resolution XRD data (R factor < 0.05) and Hirshfeld surface analysis. For example, the title compound’s crystal structure shows C9–H9···O1 interactions (2.54 Å) contributing to layer stacking . Synchrotron radiation sources improve detection of subtle electron density variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.